molecular formula C14H20O3 B2898585 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid CAS No. 1871441-31-4

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid

Cat. No.: B2898585
CAS No.: 1871441-31-4
M. Wt: 236.311
InChI Key: DSNQMEKMNUDIFZ-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid is an organic compound that features a benzyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid typically involves the reaction of benzyloxy compounds with butanoic acid derivatives. One common method includes the use of benzyloxy alcohols and ethyl butanoate under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where benzyloxy alcohols are reacted with butanoic acid derivatives in the presence of catalysts. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of butanoic acid, such as ketones, aldehydes, and substituted benzyloxy compounds .

Scientific Research Applications

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Benzyloxy)methyl]-2-ethylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activities and alter biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzyloxy)methyl]-2-ethylbutanoic acid is unique due to its combination of the benzyloxy group with a butanoic acid backbone, providing distinct chemical and physical properties that differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-ethyl-2-(phenylmethoxymethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-3-14(4-2,13(15)16)11-17-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNQMEKMNUDIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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